(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-27-10-9-20-15-8-7-14(29(2,25)26)11-16(15)28-18(20)19-17(22)12-3-5-13(6-4-12)21(23)24/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFASHCMLPQLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₃S
- CAS Number : 1286709-71-4
The compound features a benzothiazole core substituted with various functional groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including the compound . Research has demonstrated that similar benzothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the effects of a related compound on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, showing that it inhibited cell proliferation and induced apoptosis at micromolar concentrations .
The mechanism underlying the anticancer activity of benzothiazole derivatives often involves the modulation of key signaling pathways. Specifically, compounds have been shown to inhibit the AKT and ERK pathways, which are crucial for cancer cell survival and proliferation. This dual inhibition may enhance their effectiveness as anticancer agents .
Anti-inflammatory Activity
In addition to anticancer properties, benzothiazole derivatives have also been studied for their anti-inflammatory effects. The compound has been associated with reduced levels of inflammatory cytokines such as IL-6 and TNF-α in various assays . This suggests that it may serve as a dual-action agent capable of addressing both cancer progression and inflammation.
Additional Biological Activities
Benzothiazole derivatives have also been reported to exhibit antimicrobial, neuroprotective, and antiparasitic activities. These diverse effects are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in different pathological processes .
Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, a derivative structurally similar to this compound showed promising results in inhibiting cancer cell proliferation and migration while promoting apoptosis in vitro. The study utilized MTT assays for cytotoxicity assessment and flow cytometry for apoptosis analysis .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of benzothiazole compounds. The results indicated that these compounds significantly downregulated pro-inflammatory cytokines in macrophage models, suggesting their potential use in treating inflammatory diseases alongside cancer therapy .
Data Tables
| Biological Activity | Cell Line/Model | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | A431 | 1-4 μM | Inhibition of proliferation, apoptosis induction |
| Anti-inflammatory | RAW264.7 | Variable | Decreased IL-6 and TNF-α levels |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiadiazole vs. Thiazole Cores
- Target Compound : Uses a benzo[d]thiazol-2(3H)-ylidene core. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and metal coordination.
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): Features a thiadiazole core (two nitrogens, one sulfur).
Triazole Derivatives
Substituent Effects
Sulfonyl Groups
- 4-(Azepan-1-ylsulfonyl) Derivatives : Bulky azepane-sulfonyl groups (e.g., in (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide) improve lipophilicity but may reduce solubility .
Nitro vs. Methoxy/Methyl Groups
- 6-Methoxy-3-methylbenzo[d]thiazol Derivatives : Methoxy groups (e.g., in 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide) offer electron-donating effects, altering electronic distribution and solubility .
Spectral Characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
